molecular formula C23H18FNO5S B2916657 (3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114658-81-9

(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2916657
CAS No.: 1114658-81-9
M. Wt: 439.46
InChI Key: VOLYRRODQHFHPE-UHFFFAOYSA-N
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Description

(3,4-dimethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C23H18FNO5S and its molecular weight is 439.46. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the potential biological activities suggested by its structural similarities to indole derivatives , the compound could potentially have a wide range of effects at the molecular and cellular levels.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO5S/c1-29-19-12-7-15(13-20(19)30-2)23(26)22-14-25(17-10-8-16(24)9-11-17)18-5-3-4-6-21(18)31(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLYRRODQHFHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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